molecular formula C23H23N2OP B14541803 N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-P,P-diphenylphosphinic amide CAS No. 62316-88-5

N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-P,P-diphenylphosphinic amide

Cat. No.: B14541803
CAS No.: 62316-88-5
M. Wt: 374.4 g/mol
InChI Key: DVFOVLPRSXMJTD-UHFFFAOYSA-N
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Description

N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-P,P-diphenylphosphinic amide is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by the presence of an indole moiety, which is a benzene ring fused to a pyrrole ring, and a diphenylphosphinic amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-P,P-diphenylphosphinic amide typically involves the reaction between tryptamine and diphenylphosphorylazide (DPPA). The reaction is carried out under specific conditions to ensure the formation of the desired product. For instance, the reaction can be facilitated by using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to couple the amine and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring, resulting in a range of substituted indole derivatives .

Scientific Research Applications

N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-P,P-diphenylphosphinic amide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Uniqueness

N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-P,P-diphenylphosphinic amide is unique due to the presence of the diphenylphosphinic amide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .

Properties

CAS No.

62316-88-5

Molecular Formula

C23H23N2OP

Molecular Weight

374.4 g/mol

IUPAC Name

N-diphenylphosphoryl-2-(1-methylindol-3-yl)ethanamine

InChI

InChI=1S/C23H23N2OP/c1-25-18-19(22-14-8-9-15-23(22)25)16-17-24-27(26,20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,18H,16-17H2,1H3,(H,24,26)

InChI Key

DVFOVLPRSXMJTD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCNP(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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